N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H25F3N6O |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H25F3N6O/c20-19(21,22)18-25-24-15-9-10-16(26-28(15)18)27-11-5-6-13(12-27)17(29)23-14-7-3-1-2-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,23,29) |
InChI Key |
NEUVEGGNVAYOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazine derivatives react with trifluoromethyl-substituted pyridazinones under acidic conditions to form the triazolo[4,3-b]pyridazine ring. For example:
Halogenation for Subsequent Functionalization
The 6-position of the triazolopyridazine core is halogenated to enable nucleophilic substitution. Chlorination using phosphorus oxychloride or bromination with N-bromosuccinimide (NBS) provides the 6-halo intermediate, critical for coupling with the piperidine-carboxamide unit.
Preparation of the Piperidine-3-Carboxamide Intermediate
The piperidine-3-carboxamide scaffold is constructed through a combination of reductive amination and amide coupling:
Reductive Amination of Piperidine Derivatives
Piperidine-3-carboxylic acid is converted to its tert-butyl ester to protect the carboxylic acid group. Subsequent reductive amination with cycloheptylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane yields N-cycloheptylpiperidine-3-carboxamide .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Reducing Agent | NaBH(OAc)₃ (5 equiv) |
| Temperature | Room temperature |
| Reaction Time | 12–16 hours |
Amide Coupling Using T3P
Alternative routes employ propylphosphonic anhydride (T3P) as a coupling agent. Piperidine-3-carboxylic acid is activated with T3P in dimethylacetamide (DMAc), followed by reaction with cycloheptylamine to form the carboxamide.
Key Data :
-
Yield : 72–85% after purification via flash chromatography (cyclohexane/EtOAc gradient).
Coupling of Triazolopyridazine and Piperidine-Carboxamide Units
The final assembly involves nucleophilic aromatic substitution (SNAr) between the halogenated triazolopyridazine and the piperidine-carboxamide intermediate:
SNAr Reaction Conditions
-
Base : Cesium carbonate (Cs₂CO₃) in acetonitrile/DMF (1:1).
-
Catalyst : Copper(I) iodide (CuI) and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as a ligand.
Example Protocol :
-
Combine 6-chloro-3-(trifluoromethyl)triazolo[4,3-b]pyridazine (1 equiv), N-cycloheptylpiperidine-3-carboxamide (1.2 equiv), Cs₂CO₃ (3 equiv), CuI (1 equiv), and TMHD (1 equiv) in degassed acetonitrile/DMF.
-
Heat at 85°C under nitrogen.
-
Purify via column chromatography (cyclohexane/EtOAc) to isolate the final product.
Optimization Strategies and Catalytic Enhancements
Palladium-Catalyzed Coupling
Alternative methods employ palladium catalysts for Suzuki-Miyaura coupling when aryl boronic esters are used. However, this is less common due to the electrophilic reactivity of the triazolopyridazine core.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps. For example, cyclization of hydrazine intermediates completes in 2 hours at 120°C under microwave conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.90 (s, 1H, triazole-H), 3.77 (m, 2H, piperidine-CH₂), 1.50–1.20 (m, 14H, cycloheptyl).
-
HRMS : [M+H]⁺ calculated for C₂₀H₂₅F₃N₆O: 447.2024; found: 447.2021.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and the triazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common triazolopyridazine-piperidine scaffold with several analogues. Key differences lie in the substituents on the triazole ring and the amide side chain:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s cycloheptyl and -CF₃ groups likely increase LogP compared to analogues with phenyl or chlorophenyl substituents (e.g., LogP = 0.85 for the phenyl analogue vs. estimated >2.0 for the target).
- Metabolic Stability: The -CF₃ group in the target compound and ’s analogue may reduce oxidative metabolism compared to -CH₃ () or -Cl () substituents.
- Solubility: Bulky cycloheptyl and trifluoromethyl groups may reduce aqueous solubility relative to smaller substituents (e.g., ’s phenyl group).
Research Implications and Limitations
- Gaps in Data: Physical properties (e.g., melting point, solubility) and explicit biological data are absent in the evidence, necessitating experimental validation.
- Synthetic Feasibility: The cycloheptyl group may pose synthetic challenges compared to smaller substituents, impacting scalability.
Biological Activity
N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cycloheptyl group linked to a piperidine ring and a triazolo-pyridazin moiety with a trifluoromethyl substituent. Its molecular formula contributes to its diverse biological properties, particularly its lipophilicity and metabolic stability due to the trifluoromethyl group.
This compound primarily targets serine/threonine-protein kinase Pim-1. This kinase plays a critical role in cell survival and proliferation pathways. The compound's interaction with Pim-1 suggests potential applications in cancer therapy by modulating these pathways to induce apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives of triazolo-pyridazine compounds have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. One notable derivative exhibited IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating potent anticancer activity .
Table 1: Cytotoxicity of N-cycloheptyl Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound may serve as a lead for developing new anticancer agents targeting the c-Met kinase pathway.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Preliminary studies indicate that it can modulate specific receptors involved in inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the triazolo-pyridazine core structure can significantly influence its binding affinity and potency against target proteins.
Table 2: Structure-Activity Relationships of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole with methyl substitution | Moderate cytotoxicity |
| Compound B | Pyridazine with halogen substitution | High c-Met inhibition |
| N-cycloheptyl derivative | Cycloheptyl and trifluoromethyl groups | Potent against multiple cancer cell lines |
The data indicate that specific substitutions enhance the compound's ability to inhibit key enzymes involved in cancer progression.
Case Studies and Research Findings
Several research initiatives have focused on synthesizing and evaluating derivatives of N-cycloheptyl compounds:
- In vitro Studies : Research has shown that derivatives exhibit varying degrees of cytotoxicity across different cancer cell lines. The most promising candidates have been identified for further development.
- Mechanistic Insights : Studies using molecular docking simulations have provided insights into how these compounds interact with their biological targets at the molecular level.
- Clinical Relevance : The potential application of these compounds in clinical settings is being explored, particularly in combination therapies for enhanced efficacy against resistant cancer types.
Q & A
Q. 1.1. What are the optimal synthetic routes and conditions for preparing N-cycloheptyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyridazine core via cyclization of substituted pyridazines with hydrazine derivatives under reflux conditions (e.g., ethanol or dichloromethane, 80–110°C).
- Step 2 : Piperidine-carboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.
- Step 3 : Cycloheptyl group introduction via nucleophilic substitution or reductive amination, requiring controlled pH (6–8) and inert atmospheres to prevent side reactions.
Key Considerations : Optimize yield by adjusting solvent polarity (e.g., toluene for high-temperature steps) and using catalysts like Pd(OAc)₂ for coupling reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. 1.2. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cycloheptyl, trifluoromethyl, and piperidine moieties (e.g., δ 2.8–3.2 ppm for piperidine protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₅F₃N₆O).
- Infrared Spectroscopy (IR) : Validate carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystalline form .
Q. 1.3. What are the compound’s key physicochemical properties (solubility, stability) under experimental conditions?
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL). Enhanced via co-solvents (e.g., 10% Tween-80 in PBS).
- Stability : Stable at pH 6–8 (25°C); degrades under strong acids/bases (pH <3 or >10) due to amide hydrolysis. Store desiccated at -20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. 2.1. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobicity.
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Structural Biology : Co-crystallize the compound with targets (e.g., p38 MAP kinase) to resolve binding modes at 2.0–2.5 Å resolution .
Q. 2.2. What strategies are effective for resolving contradictions in reported biological activity data?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based kinase inhibition).
- Meta-Analysis : Compare SAR across analogs (e.g., substituent effects on EC₅₀ in triazolopyridazine derivatives).
- Control Standardization : Normalize data against reference inhibitors (e.g., staurosporine for kinase assays) to minimize inter-lab variability .
Q. 2.3. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core Modifications : Replace cycloheptyl with smaller rings (e.g., cyclopentyl) to assess steric effects on target binding.
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the triazole position to enhance π-stacking with aromatic residues.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce targeted protein degradation .
Q. 2.4. What methodologies are recommended for pharmacokinetic profiling (ADME)?
- Absorption : Caco-2 cell monolayers to predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).
- Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated metabolites (e.g., hydroxylation at piperidine).
- Excretion : Radiolabeled compound (³H or ¹⁴C) tracking in urine/feces over 72 hours .
Q. 2.5. How can mechanistic pathways be elucidated using omics technologies?
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).
- Proteomics : SILAC-based quantification to map target engagement (e.g., kinase phosphorylation inhibition).
- Metabolomics : LC-MS profiling to trace metabolic shifts (e.g., ATP depletion in cancer cells) .
Q. 2.6. What in vitro/in vivo models are suitable for toxicity assessment?
Q. 2.7. How can computational modeling predict off-target effects?
- Pharmacophore Screening : Match against databases like ChEMBL to identify potential off-targets (e.g., adenosine receptors).
- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers to assess membrane permeability (logP ~3.5 ideal).
- Machine Learning : Train models on Tox21 data to predict carcinogenicity/mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
